
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is a synthetic organic compound characterized by its unique thiomorpholine ring structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate typically involves the following steps:
-
Formation of the Thiomorpholine Ring: : The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable dihaloalkane and a thiol. For instance, reacting 1,2-dibromoethane with thiourea under basic conditions can yield the thiomorpholine ring.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiomorpholine derivative with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
-
Carboxylation: : The carboxylate group can be introduced through a carboxylation reaction, typically involving the reaction of the thiomorpholine derivative with carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique chemical properties may allow it to modulate biological pathways involved in diseases, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,5S)-2,2-dimethyl-5-phenylthiomorpholine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and pharmacokinetics.
Uniqueness
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18F3NO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl (3R,5S)-2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2S/c1-14(2)12(13(20)21-3)19-11(8-22-14)9-4-6-10(7-5-9)15(16,17)18/h4-7,11-12,19H,8H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
ZLLOLLGLYUPWFK-VXGBXAGGSA-N |
Isomeric SMILES |
CC1([C@H](N[C@H](CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C |
Canonical SMILES |
CC1(C(NC(CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
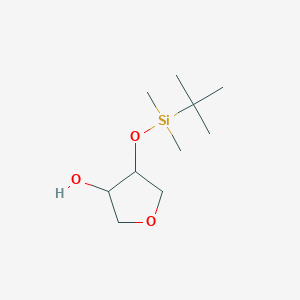
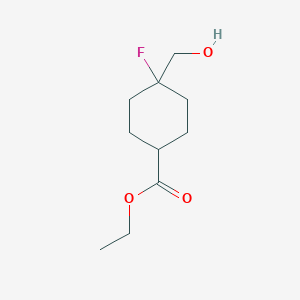
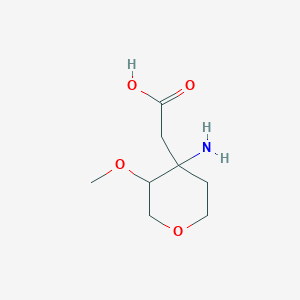
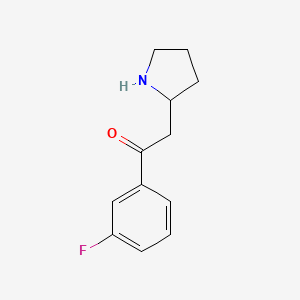
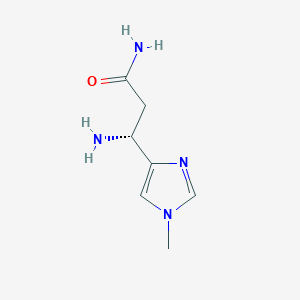
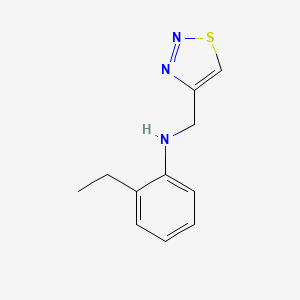

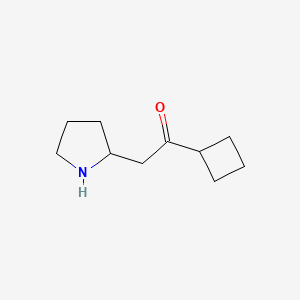

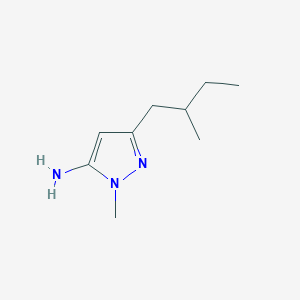
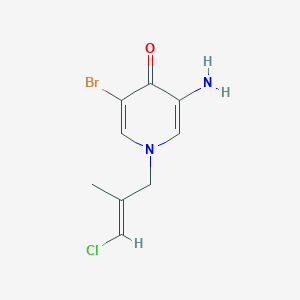
![N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13323907.png)
